

Spectroscopic Analysis of 2-(3,5-Dimethylphenoxy)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(3,5-Dimethylphenoxy)propanoic acid

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This technical guide provides a detailed overview of the expected spectroscopic data for **2-(3,5-Dimethylphenoxy)propanoic acid**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and analysis of analogous compounds. It also includes comprehensive, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that are broadly applicable for the characterization of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry for **2-(3,5-Dimethylphenoxy)propanoic acid**. These predictions are derived from the chemical structure and spectroscopic data of similar molecules.

Table 1: Predicted ^1H NMR Spectral Data for **2-(3,5-Dimethylphenoxy)propanoic acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11-12	Singlet (broad)	1H	-COOH
~6.6-6.8	Singlet	1H	Ar-H (para)
~6.5-6.7	Singlet	2H	Ar-H (ortho)
~4.8	Quartet	1H	-CH(O)-
~2.3	Singlet	6H	Ar-CH ₃
~1.6	Doublet	3H	-CH(CH ₃)-

Table 2: Predicted ¹³C NMR Spectral Data for **2-(3,5-Dimethylphenoxy)propanoic acid**

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~175-180	C=O	-COOH
~158	C	Ar-C-O
~139	C	Ar-C-CH ₃
~125	CH	Ar-CH (para)
~115	CH	Ar-CH (ortho)
~75	CH	-CH(O)-
~21	CH ₃	Ar-CH ₃
~18	CH ₃	-CH(CH ₃)-

Table 3: Predicted FT-IR Absorption Bands for **2-(3,5-Dimethylphenoxy)propanoic acid**

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2500-3300	Broad	O-H stretch	Carboxylic Acid
2950-3000	Medium	C-H stretch	Aromatic
2850-2960	Medium	C-H stretch	Aliphatic
1700-1725	Strong	C=O stretch	Carboxylic Acid
1600, 1450-1500	Medium-Strong	C=C stretch	Aromatic Ring
1200-1300	Strong	C-O stretch	Ether & Carboxylic Acid
1000-1150	Strong	C-O stretch	Ether
800-900	Strong	C-H bend	Aromatic (out-of-plane)

Table 4: Predicted Mass Spectrometry Fragmentation for **2-(3,5-Dimethylphenoxy)propanoic acid**

m/z	Proposed Fragment Ion
194	[M] ⁺ (Molecular Ion)
149	[M - COOH] ⁺
121	[M - CH(CH ₃)COOH] ⁺
107	[C ₇ H ₇ O] ⁺
91	[C ₇ H ₇] ⁺
77	[C ₆ H ₅] ⁺
45	[COOH] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the purified **2-(3,5-Dimethylphenoxy)propanoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: -2 to 14 ppm.

¹³C NMR Acquisition:

- Spectrometer: A 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.

- Acquisition Time: 1-2 seconds.
- Spectral Width: 0 to 220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR setup.
- Place a small amount of the solid **2-(3,5-Dimethylphenoxy)propanoic acid** onto the center of the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: A benchtop FT-IR spectrometer equipped with a universal ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Presentation: The spectrum is usually plotted as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

- Dissolve a small amount of the sample (typically $<1 \text{ mg/mL}$) in a volatile organic solvent like methanol or dichloromethane.^[1]

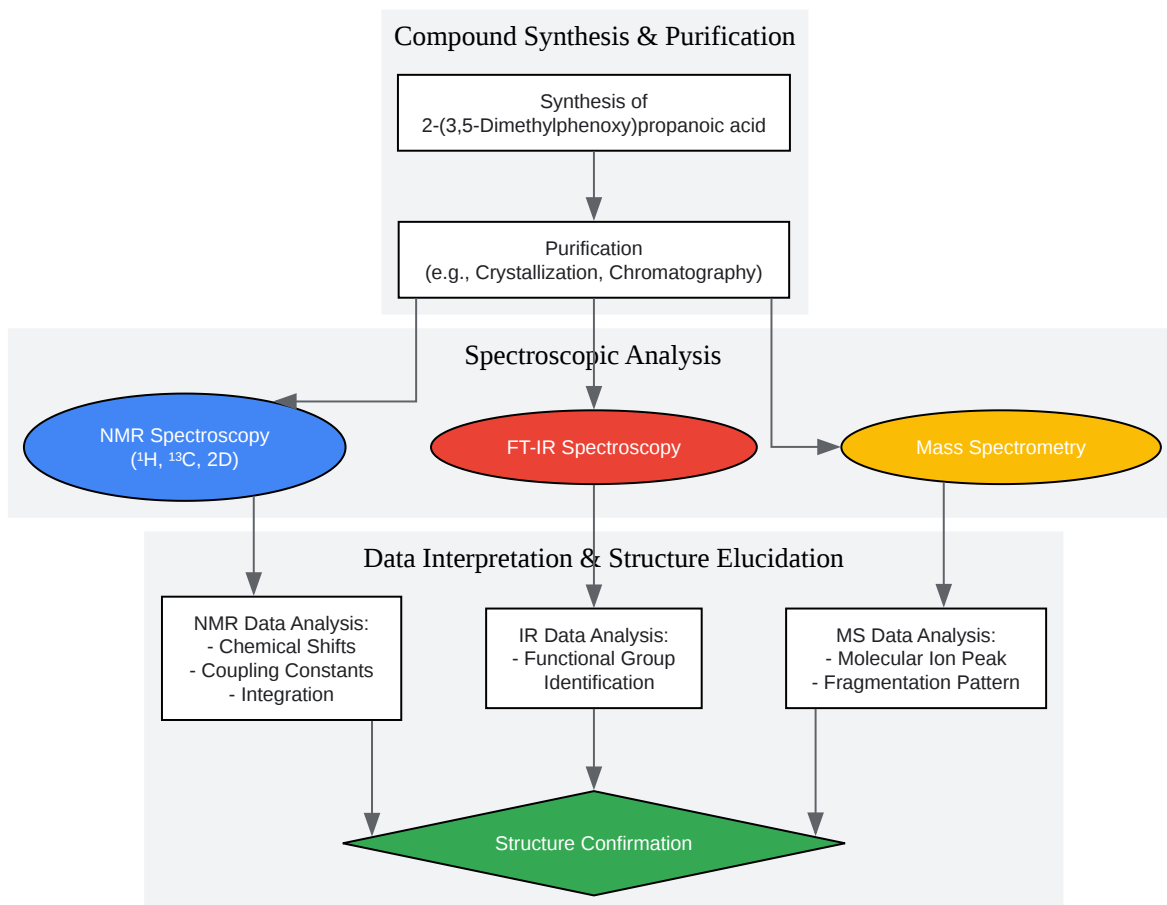
- For direct infusion, the solution is introduced into the ion source via a syringe pump at a low flow rate.
- For GC-MS analysis, the solution is injected into the gas chromatograph for separation prior to entering the mass spectrometer.

Data Acquisition (EI-MS):

- Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.[\[2\]](#)
- Electron Energy: Typically 70 eV.[\[2\]](#)
- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
- Mass Range: A scan range of m/z 40-500 is generally sufficient to observe the molecular ion and key fragments.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel organic compound like **2-(3,5-Dimethylphenoxy)propanoic acid**.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

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References

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